molecular formula C6H10O B045756 Cyclohexanone CAS No. 108-94-1

Cyclohexanone

Cat. No.: B045756
CAS No.: 108-94-1
M. Wt: 98.14 g/mol
InChI Key: JHIVVAPYMSGYDF-UHFFFAOYSA-N
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Description

Cyclohexanone is an organic compound with the molecular formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde. This compound is slightly soluble in water and miscible with common organic solvents. It is primarily used as a precursor to nylon, with millions of tonnes produced annually .

Mechanism of Action

Target of Action

Cyclohexanone is a six-carbon cyclic molecule with a ketone functional group . It primarily targets the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of the organism.

Mode of Action

It’s known that this compound, being a ketone, can undergo nucleophilic addition reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) adds to the electrophilic carbon of the carbonyl group in the ketone, leading to various downstream effects.

Biochemical Pathways

This compound is involved in several biochemical reactions. For instance, it can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to revert back to this compound .

Result of Action

For example, this compound can react with hydrazine to form a hydrazone , or with sodium amalgam to produce cyclohexylamine .

Action Environment

This compound is a colorless, oily liquid with an acetone-like smell . It is slightly soluble in water and miscible with common organic solvents . These properties can influence its action, efficacy, and stability. For instance, its solubility can affect its distribution in the body and its interaction with other molecules. Its stability can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound predominantly involves the oxidation of cyclohexane in air, typically using cobalt catalysts. This process produces a mixture of cyclohexanol and this compound, which is then separated and purified .

Comparison with Similar Compounds

Cyclohexanone is often compared with similar compounds such as cyclohexane and cyclohexanol:

This compound’s unique properties, such as its ketone functional group and high solubility, make it a valuable compound in various industrial and research applications.

Properties

IUPAC Name

cyclohexanone
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InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2
Source PubChem
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InChI Key

JHIVVAPYMSGYDF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC1
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Molecular Formula

C6H10O
Record name CYCLOHEXANONE
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Related CAS

9003-41-2
Record name Cyclohexanone, homopolymer
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DSSTOX Substance ID

DTXSID6020359
Record name Cyclohexanone
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Molecular Weight

98.14 g/mol
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Physical Description

Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor.
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Boiling Point

312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F
Record name CYCLOHEXANONE
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Flash Point

111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15%
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg
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Color/Form

OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ...

CAS No.

108-94-1, 9003-41-2
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Melting Point

3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
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lignin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone
Reactant of Route 2
Cyclohexanone
Reactant of Route 3
Cyclohexanone
Reactant of Route 4
Cyclohexanone
Reactant of Route 5
Cyclohexanone
Reactant of Route 6
Cyclohexanone
Customer
Q & A

Q1: How does cyclohexanone play a role in the synthesis of hydrogen peroxide?

A1: this compound can be used as a starting material in a one-pot approach to produce this compound oxime, a precursor to caprolactam, a key ingredient in nylon production. This approach involves the in-situ generation of hydrogen peroxide using gold-palladium supported catalysts with caesium-exchanged tungstophosphoric acid as an additive to improve selectivity towards hydrogen peroxide. []

Q2: Can this compound be used to synthesize industrially relevant monomers?

A2: Yes, this compound and its 4-substituted derivatives, readily available from renewables, can be upgraded to lactone monomers suitable for polymerization. This is achieved through a sustainable Baeyer-Villiger oxidation using hydrogen peroxide as the oxidant and Sn-β zeolite as the catalyst. Notably, 4-substituted cyclohexanones exhibit higher activity and lactone selectivity compared to unsubstituted this compound. []

Q3: How does the introduction of functional radicals impact the acaricidal activity of this compound derivatives?

A3: Research on Schizonepeta tenuifolia oil, which contains 2-isopropyl-5-methylthis compound as a potent acaricidal constituent, indicates that introducing isopropyl (C3H7) functional radicals to the this compound skeleton significantly enhances acaricidal potency against house dust and stored food mites. []

Q4: What is the solubility behavior of succinic acid in solvents containing this compound?

A4: The solubility of succinic acid has been experimentally determined in binary and ternary mixtures of this compound, cyclohexanol, and cyclohexane at various temperatures. The Apelblat equation and the nonrandom two-liquid (NRTL) activity coefficient model effectively correlate the experimental data. The NRTL model also demonstrates good predictability for succinic acid solubility in the ternary solvent system. []

Q5: How can the self-condensation products of this compound under high pressure be analyzed?

A5: High-performance liquid chromatography (HPLC) is a suitable method to analyze the complex mixture of products resulting from the self-condensation of this compound under high pressure (20-50 kbar) and temperature (160-300 °C). []

Q6: How can researchers confirm the formation of a this compound anion in reactions with DBU?

A6: UV spectroscopy is a useful tool to verify the formation of the this compound anion in reactions of this compound with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The UV spectrum of a concentrated solution of DBU and this compound can confirm the presence of the this compound anion. []

Q7: What are the potential neurodevelopmental effects of this compound exposure during neonatal cardiac surgery?

A7: A study investigating neonatal cardiac operations involving cardiopulmonary bypass found a threefold increase in serum this compound levels after the procedure. Importantly, higher geometric mean serum this compound levels were independently associated with lower composite scores for cognitive and language functions at 12 months of age. This highlights the potential neurodevelopmental risks associated with this compound exposure during this critical developmental period. []

Q8: What are the mutagenic properties of this compound?

A8: In vivo micronucleus tests in mice demonstrate that this compound induces micronuclei formation in bone marrow cells. Based on this finding, this compound is classified as a category 2 mutagen under the Globally Harmonized System of Classification and Labeling of Chemicals (GHS). []

Q9: Are there bacterial strains capable of degrading this compound?

A9: Yes, a strain identified as Rhodococcus ruber (JDM-3-11) has been isolated and demonstrated effective degradation of this compound. Under optimized conditions, this strain achieved a degradation rate of 94.79% for 2000 mg/L this compound within 70 hours. []

Q10: How is the structure of this compound-water complex characterized?

A10: Fourier-transform microwave spectroscopy and ab initio calculations are valuable tools for characterizing the keto-enol tautomerism and conformational changes in the this compound-water complex. These methods confirmed the dominance of the chair conformer of the keto tautomer and revealed the presence of both canonical and secondary hydrogen bonding, further supported by QTAIM analyses. []

Q11: How can we understand the influence of substituents on the supramolecular organization of cycloalkanones?

A11: X-ray diffraction studies combined with tools like the Full Interaction Map can provide insights into the supramolecular organization of cycloalkanones with varying substituents. These techniques help analyze the effect of substituents on charge density, hydrogen bonding motifs (C-H...O, C-H...Br), and the overall crystal packing. []

Q12: How has the understanding of nucleophilic addition reactions to cyclic ketones evolved?

A12: The stereochemistry of nucleophilic addition to the carbonyl group of cyclic ketones, particularly this compound, has been extensively studied, leading to a deeper understanding of the factors governing stereoselectivity in these reactions. []

Q13: How does this compound contribute to research in prostate cancer treatment?

A13: this compound curcumin analogs have shown promising anticancer activity against castration-resistant prostate cancer (CRPC) cells. Notably, 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (2A) exhibited superior growth inhibitory effects compared to curcumin, both in vitro and in vivo, by inducing G1 phase arrest and apoptosis in CRPC cells, as well as inhibiting tumor growth and angiogenesis in animal models. []

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